5-bromo-3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE: is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromine atom, a methyl group, a pyridine ring, and a thiophene ring, all attached to a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzofuran ring.
Methylation: Addition of the methyl group to the benzofuran ring.
Coupling Reactions: Formation of the amide bond by coupling the benzofuran derivative with 3-methylpyridine and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups, such as amines.
Substituted Derivatives: Products with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers and other materials for enhanced properties.
Biology
Biological Probes: Used in the study of biological pathways and interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in imaging and diagnostic applications.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex organic compounds.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
- 5-CHLORO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
- 5-FLUORO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE
Uniqueness
The uniqueness of 5-BROMO-3-METHYL-N-(3-METHYLPYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H17BrN2O2S |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
5-bromo-3-methyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O2S/c1-13-5-3-9-23-20(13)24(12-16-6-4-10-27-16)21(25)19-14(2)17-11-15(22)7-8-18(17)26-19/h3-11H,12H2,1-2H3 |
InChI Key |
OAXLDSXEQGBRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.